Potent Inhibition of TRPC4 and TRPC5 Channels with Defined IC₅₀ Values
1-butyl-1H-benzimidazol-2-amine (M084) demonstrates potent, concentration-dependent inhibition of TRPC4 and TRPC5 channels, with IC₅₀ values of 10.3 ± 0.5 μM and 8.2 ± 0.7 μM, respectively, as determined by Ca²⁺ assays in HEK293 cells co-expressing the channels with μ-opioid receptors [1]. This activity is distinct from other 2-aminobenzimidazole analogs; for instance, the optimized analog 9 exhibits improved potency (IC₅₀: 4.1 μM for TRPC4, 3.1 μM for TRPC5), while the parent compound M084 represents the initial hit scaffold [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | TRPC4: 10.3 ± 0.5 μM; TRPC5: 8.2 ± 0.7 μM |
| Comparator Or Baseline | Analog 9: TRPC4 IC₅₀ = 4.1 ± 0.6 μM; TRPC5 IC₅₀ = 3.1 ± 0.5 μM |
| Quantified Difference | Analog 9 is approximately 2.5-fold more potent than M084 |
| Conditions | HEK293 cells stably co-expressing mouse TRPC4β or TRPC5 with μ-opioid receptors; Ca²⁺ assay |
Why This Matters
This quantitative data defines M084 as a validated tool compound for probing TRPC4/5 channel function, with its specific IC₅₀ values enabling precise experimental dosing and comparison with more potent analogs in SAR studies.
- [1] Zhu, Y., Lu, Y., Qu, C., Miller, M., Tian, J., Thakur, D. P., ... & Luo, H. R. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(14), 3495-3509. Table 2. View Source
